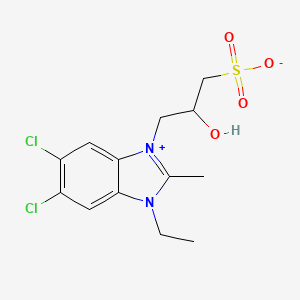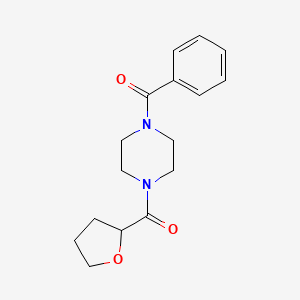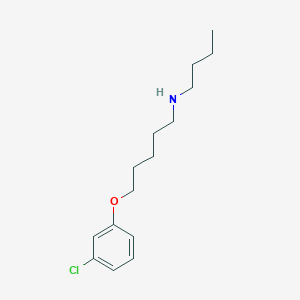![molecular formula C17H22N2O5 B5228574 ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)
ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as ENPA and is synthesized through a specific method.
作用机制
ENPA exerts its biological activity by inhibiting specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. ENPA also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, ENPA has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ENPA has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. ENPA also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, ENPA has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
ENPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a suitable candidate for further studies. However, ENPA has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Further studies are required to determine the safety and efficacy of ENPA in vivo.
未来方向
There are several future directions for the research of ENPA. One of the significant directions is to explore the potential of ENPA as a drug candidate for the treatment of various diseases. Further studies are required to determine the safety and efficacy of ENPA in vivo. Researchers can also investigate the structure-activity relationship of ENPA to identify more potent analogs. Additionally, researchers can explore the potential of ENPA as a diagnostic tool for the detection of cancer and other diseases. Overall, ENPA has significant potential in various fields of scientific research, and further studies can lead to the development of novel therapeutic agents.
合成方法
ENPA is synthesized through a specific method that involves the reaction of ethyl 2-oxo-4-pentenoate with 2-hydroxy-2-(4-nitrophenyl)ethylamine. The reaction takes place in the presence of a base, which acts as a catalyst. The product obtained is then purified through various techniques, including column chromatography and recrystallization.
科学研究应用
ENPA has potential applications in various fields of scientific research. One of the significant applications of ENPA is in the field of medicinal chemistry. Researchers are exploring the potential of ENPA as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. ENPA has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also shown promising results in reducing inflammation and oxidative stress, which are major contributors to many diseases.
属性
IUPAC Name |
ethyl (2E)-2-[1-[[2-hydroxy-2-(4-nitrophenyl)ethyl]amino]ethylidene]pent-4-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-4-6-15(17(21)24-5-2)12(3)18-11-16(20)13-7-9-14(10-8-13)19(22)23/h4,7-10,16,18,20H,1,5-6,11H2,2-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKOYROEQTTNW-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)/CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)pent-4-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228548.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
![3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)



![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)
